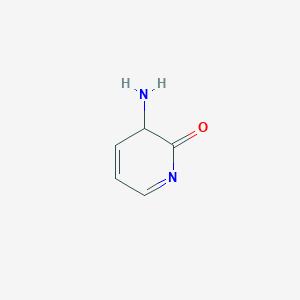

3-amino-3H-pyridin-2-one

Description

Significance of Pyridinone Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyridinone scaffolds are a class of six-membered heterocyclic compounds that have garnered substantial attention in both organic synthesis and medicinal chemistry. frontiersin.orgnih.gov Their importance is underscored by their presence in numerous biologically active compounds, both of natural and synthetic origin. nih.gov These structures are considered "privileged" in drug discovery, meaning they can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.net

The versatility of the pyridinone core lies in its unique chemical characteristics. It can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological macromolecules like enzymes and receptors. frontiersin.orgnih.govresearchgate.net Furthermore, pyridinone scaffolds can serve as bioisosteres for other chemical groups such as amides, phenyls, and other nitrogen- or oxygen-containing heterocycles. nih.govresearchgate.net This bioisosteric replacement can modulate a molecule's properties, including its lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters in drug design. researchgate.net

The broad range of biological activities exhibited by pyridinone derivatives is extensive, encompassing antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic effects. frontiersin.orgnih.govnih.gov This has made them a focal point in medicinal chemistry, with an increasing number of FDA-approved drugs incorporating this scaffold. nih.gov Notable examples include the cardiotonic agent milrinone, the antifungal ciclopirox, and the anti-HIV drug doravirine. nih.gov

In organic synthesis, pyridinones are valuable building blocks. iipseries.org Their reactivity allows for functionalization at various positions of the ring, enabling the creation of diverse molecular libraries for screening and optimization in drug discovery programs. nih.gov The development of efficient synthetic methods to access these scaffolds has been a key area of research, facilitating their broader application. iipseries.org

Structural Framework and Nomenclature of 3-Amino-3H-pyridin-2-one

The compound of interest, this compound, belongs to the pyridinone family. Its structural framework consists of a six-membered dihydropyridine (B1217469) ring containing a nitrogen atom and a ketone group at position 2. An amino group is substituted at the 3-position of this ring.

The nomenclature "this compound" precisely describes this structure. The "pyridin-2-one" part indicates the core heterocyclic ring with a carbonyl group at the second position. The "3-amino" prefix specifies the attachment of an amino (-NH2) group at the third carbon atom. The "3H" designation clarifies the position of the saturating hydrogen atom in the partially hydrogenated pyridine (B92270) ring, indicating that the carbon at position 3 is sp3-hybridized.

It is important to note the tautomeric relationship with its corresponding hydroxypyridine form, 3-amino-2-hydroxypyridine. While pyridinones can exist in equilibrium with their hydroxypyridine tautomers, the pyridinone form is generally predominant, especially in polar solvents. iipseries.org

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-amino-1H-pyridin-2-one nih.gov |

| Molecular Formula | C5H6N2O nih.gov |

| InChI | InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) nih.gov |

| InChIKey | VTSFNCCQCOEPKF-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=CNC(=O)C(=C1)N nih.gov |

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has been multifaceted, primarily focusing on its synthesis and potential applications in medicinal chemistry. The inherent amino acid amide fragment within its structure makes it a particularly interesting building block for the synthesis of peptidomimetics. nih.gov

A significant area of investigation has been the development of synthetic methodologies to access 3-amino-4-arylpyridin-2(1H)-one derivatives. These methods often involve multi-step syntheses, and researchers have explored novel approaches to improve efficiency and yield. nih.govscispace.com For instance, one reported strategy involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by a series of transformations to yield the desired products. nih.govscispace.com Another approach starts from 5-bromo-2-methoxypyridin-3-amine (B1520566), utilizing Suzuki cross-coupling reactions to introduce various substituents before deprotection. nih.govresearchgate.net

In the context of medicinal chemistry, derivatives of 3-aminopyridin-2(1H)-one have been identified as having a range of biological activities. They have been investigated as enzyme inhibitors, including inhibitors of the Mpro protease of the SARS-CoV-2 virus. nih.gov Furthermore, some derivatives have shown potential as antioxidants and possess interesting luminescent properties. nih.govscispace.com

Fragment-based drug discovery has also utilized the 3-aminopyridin-2-one scaffold. A fragment library based on this core structure was synthesized and screened against a panel of kinases, leading to the identification of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, which are recognized targets for cancer therapy. nih.gov These studies highlight the potential of the 3-aminopyridin-2-one scaffold as a starting point for the development of potent and selective therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

3-amino-3H-pyridin-2-one |

InChI |

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-4H,6H2 |

InChI Key |

FPNTYAIOUIINOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C(=O)N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3h Pyridin 2 One and Its Derivatives

De Novo Synthesis Approaches to the 3-Amino-3H-pyridin-2-one Core

De novo synthesis involves the construction of the heterocyclic ring system from acyclic precursors. These methods offer flexibility in introducing a wide range of substituents onto the pyridinone core.

Hofmann Rearrangement-Based Syntheses

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction has been effectively utilized in the synthesis of 3-aminopyridin-2-one derivatives. A notable example involves the synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one from the phosphodiesterase inhibitor Milrinone. nih.govresearchgate.net The synthesis begins with the hydrolysis of the nitrile group in Milrinone to a carboxamide intermediate, which is then subjected to a Hofmann rearrangement to yield the desired 3-aminopyridin-2-one derivative. nih.govresearchgate.net This two-step process demonstrates the utility of the Hofmann rearrangement in accessing this class of compounds. nih.govresearchgate.net

Another application of the Hofmann rearrangement is in the preparation of 3-aminopyridin-2(1H)-ones from 2-oxo-1,2-dihydropyridine-3-carboxamides. researchgate.net This method provides a direct route to the 3-amino functionality on the pyridinone ring. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the primary amine. wikipedia.org

| Starting Material | Key Intermediate | Product | Reference |

|---|---|---|---|

| Milrinone (a nitrile) | Carboxamide intermediate | 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one | nih.govresearchgate.net |

| 2-Oxo-1,2-dihydropyridine-3-carboxamides | Isocyanate intermediate | 3-Aminopyridin-2(1H)-ones | researchgate.net |

Cyclization Reactions and Annulation Strategies

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including this compound. These strategies involve the formation of the pyridinone ring from open-chain precursors. One approach involves the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in a basic medium to produce 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net

Another versatile method is the 6-endo-dig cyclization of ynones derived from β-amino acids. nih.gov While the direct introduction of an amino group at the C3 position was not initially disclosed, this strategy has been adapted to construct the desired ring system with a 3-amino substituent. nih.gov The synthesis of 2-aminopyridine (B139424) derivatives can also be achieved through the reaction of 3-oxo-2-arylhydrazonopropanals with various active methylene (B1212753) compounds. mdpi.com

The electrophilic activation of 2H-azirines with triflic anhydride, followed by a nucleophilic addition/cyclization reaction with 3-amino-2-fluoropyridines, provides a regioselective route to 2-aryl-pyrido[2,3-b]pyrazines. bohrium.com Furthermore, the reaction of 3,4-dihydroferroceno[c]pyridines with azlactones leads to the formation of 3-amino-2-phenyl-6,7-dihydroferroceno[a]quinolizin-4-one derivatives. researchgate.net

Cycloaddition Reactions in Pyridinone Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings and can be adapted for the synthesis of pyridinone precursors. sci-rad.com For instance, the reaction of heterocyclic azides with 2-cyanoacetamidines can lead to the formation of C,N-diheteroarylcarbamidines, which can be further elaborated. nih.gov

A bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles offers a direct route to 1,2,4-triazolo[1,5-b]pyridazines. rsc.org This process involves a tandem C-N bond addition and subsequent intramolecular oxidative N-N bond formation. rsc.org While not directly yielding a this compound, these cycloaddition strategies highlight the potential for constructing related fused heterocyclic systems.

Functional Group Interconversion and Modification of Precursor Pyridine (B92270) Rings

An alternative to de novo synthesis is the modification of a pre-existing pyridine or pyridinone ring. This approach is often more direct and can be highly efficient for accessing specific derivatives.

Introduction of Amino Functionality (e.g., Amination, Nitration, Azidation with Subsequent Reduction)

The introduction of an amino group onto a pyridine ring is a common functional group interconversion. imperial.ac.uk This can be achieved through several methods, including direct amination, or more commonly, through a two-step process of nitration followed by reduction. The nitration of a pyridine ring, followed by reduction of the nitro group to an amine, is a well-established synthetic route.

Another strategy involves the introduction of an azide (B81097) group, which can then be reduced to the corresponding amine. vanderbilt.edu For example, the synthesis of 3-aminotetrahydropyridines has been demonstrated through the regioselective amination of dihapto-coordinate 1,2-dihydropyridine complexes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) at Pyridinone Ring Positions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been extensively applied to the modification of heterocyclic rings, including pyridinones. nobelprize.orglibretexts.orgnih.govyoutube.com The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds. preprints.org

In the context of this compound derivatives, the Suzuki coupling is used to introduce a variety of aryl and heteroaryl groups at specific positions on the pyridinone ring. nih.govresearchgate.net For instance, a fragment library based on 3-aminopyridin-2-one was synthesized from 5-bromo-2-methoxypyridin-3-amine (B1520566) by first introducing various aromatic and heteroaromatic groups at the C5-position via Suzuki cross-coupling. nih.govresearchgate.net This was followed by deprotection of the methoxy (B1213986) group to yield the final pyridinone. nih.govresearchgate.net This approach allows for the creation of a diverse library of compounds for biological screening. nih.gov The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like XPhos, in the presence of a base. nih.govresearchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methoxypyridin-3-amine | Aryl/Heteroaryl boronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 5-Aryl/Heteroaryl-2-methoxypyridin-3-amine | nih.govresearchgate.net |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-(4-Aryl/heteroarylphenyl)-4,6-dichloropyrimidine | researchgate.net |

| ortho-bromoanilines | Boronic esters | CataXCium A Pd G3 | ortho-substituted anilines | rsc.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Synthesis of Pyridinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. jocpr.com By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes. derpharmachemica.com This technique frequently results in higher product yields, improved purity, and can enable reactions that are difficult to perform under traditional conditions. scispace.comnih.gov

The application of microwave irradiation is particularly beneficial in multicomponent reactions (MCRs), where several starting materials are combined in a single step to form a complex product. This approach aligns with green chemistry principles by reducing the number of synthetic steps and minimizing solvent and energy use. jmaterenvironsci.com For instance, the synthesis of various 2-pyridone derivatives has been successfully achieved under solvent-free conditions using microwave heating. jmaterenvironsci.comnih.gov This not only simplifies the work-up procedure but also eliminates the environmental burden associated with solvent disposal. jmaterenvironsci.com

Research has demonstrated the efficacy of microwave-assisted synthesis for a variety of pyridinone derivatives. One notable method involves the reaction of enaminones with other reagents in the presence of a catalyst. A study detailed a new, efficient method for synthesizing 2-pyridone derivatives from enaminones under solvent-free conditions, highlighting the advantages of short reaction times and high yields. jmaterenvironsci.com Another approach utilized the three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation to produce highly substituted pyridine-3-carbonitrile (B1148548) derivatives in good yields. jocpr.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives

| Product | Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4,6-diphenylpyridine-3-carbonitrile | Microwave | Ammonium acetate, 130°C | 30 min | 90% | jocpr.com |

| 2-Methyl-4,6-diphenylpyridine-3-carbonitrile | Conventional | Ammonium acetate, Reflux | 10-16 h | ~70-80% (Implied) | jocpr.com |

| 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] jmaterenvironsci.comrsc.orgthiazepin-5-one | Microwave | Acetic acid, 500W, 140°C | 30 min | 85% | nih.gov |

| 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] jmaterenvironsci.comrsc.orgthiazepin-5-one | Conventional | Acetic acid, Boiling | Not Specified | 61% | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Microwave | Ionic liquid, Solvent-free | Seconds | 87-92% | derpharmachemica.com |

This table is generated based on data reported in the referenced literature and is for illustrative purposes.

The data clearly shows that microwave-assisted methods consistently outperform conventional heating, providing a compelling case for their broader adoption in the synthesis of heterocyclic compounds like this compound and its derivatives. nih.gov

Utilization of Bifunctional Aminating Reagents

The introduction of nitrogen atoms into organic molecules is a fundamental process in synthetic chemistry, crucial for the construction of a vast array of pharmaceuticals and biologically active compounds. Bifunctional aminating reagents represent a sophisticated class of compounds designed to facilitate this process with high efficiency and control. nih.gov These reagents possess two distinct reactive sites, which can display orthogonal reactivity modes, such as nucleophilicity and electrophilicity, or serve as a precursor to a different reactive species, like a radical. nih.govrsc.org This dual nature allows for rapid molecular elaboration and the construction of complex nitrogen-containing scaffolds. nih.gov

N-Aminopyridinium salts are a prominent class of bifunctional aminating reagents. rsc.org They combine the nucleophilic character of the N-amino group with the potential for the N-N bond to be reduced, generating N-centered radicals or enabling metal-catalyzed coupling reactions. nih.govrsc.org This versatility makes them powerful tools for C-N bond formation, overcoming challenges associated with substrate prefunctionalization that are common with traditional aminating agents. nih.gov

The synthesis of these reagents can be achieved through several routes, including the N-amination of pyridine derivatives with electrophilic aminating agents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) or H₂NOTs. nih.gov Once formed, these N-aminopyridinium reagents can participate in a variety of transformations, including photocatalyzed and metal-catalyzed reactions, to introduce nitrogen into target molecules. rsc.org

Another advanced strategy is oxidative amination, which can convert cyclic ketones like cyclopentenones directly into pyridones. chemrxiv.org This process involves the in situ formation of a silyl (B83357) enol ether, followed by the introduction of a nitrogen atom using a combination of a nitrogen source and a hypervalent iodine reagent. chemrxiv.org This one-pot reaction is operationally simple, rapid, and proceeds under mild conditions with broad functional group tolerance. chemrxiv.org

Table 2: Examples of Bifunctional Aminating Reagents and Their Applications

| Reagent Type | Specific Reagent Example | Application | Key Feature | Reference |

|---|---|---|---|---|

| N-Aminopyridinium Salts | N-aminopyridinium iodide | Photocatalyzed and metal-catalyzed aminations | Combines nucleophilicity with latent radical/electrophilic reactivity | rsc.org, nih.gov |

| O-Acyl Hydroxylamines | O-benzoylhydroxylamines | Transition-metal-catalyzed electrophilic amination | Widely used electrophilic aminating reagents | researchgate.net |

| Hypervalent Iodine System | Iodine(III) reagent + Nitrogen source | Oxidative amination of cyclopentenones to pyridones | Direct ring expansion and amination in one pot | chemrxiv.org |

This table provides examples of bifunctional reagents and systems discussed in the literature.

The strategic use of bifunctional reagents offers a modern and efficient pathway for the synthesis of pyridinone derivatives. By enabling more direct and complex bond formations, these reagents contribute to more elegant and sustainable synthetic routes. nih.gov

Reactivity and Derivatization Strategies of 3 Amino 3h Pyridin 2 One

Reactivity of the Pyridinone Ring System

The pyridinone core of 3-amino-3H-pyridin-2-one presents a unique electronic profile that dictates its reactivity towards both nucleophiles and electrophiles.

The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is further accentuated in the pyridinone tautomer. This electron deficiency makes the ring susceptible to nucleophilic attack. The reactivity of pyridines towards nucleophiles is a well-established principle in heterocyclic chemistry. imperial.ac.uk The nitrogen atom in the ring withdraws electron density, rendering the α and γ positions particularly electrophilic and thus prone to attack by nucleophiles. imperial.ac.uk While specific studies on the nucleophilic addition to this compound are not extensively detailed in the provided results, the general reactivity of pyridinium (B92312) salts and electron-deficient pyridines suggests that this compound would be reactive towards nucleophilic addition. imperial.ac.uknih.gov For instance, pyridinium salts readily undergo hydride reduction at the C2 position. nih.gov

The reactivity of pyridynes, highly reactive intermediates derived from pyridines, further illustrates the susceptibility of the pyridine core to nucleophilic attack. Studies on 2,3-pyridyne, generated from a corresponding triflate precursor, have shown exclusive formation of 2-aminopyridines upon reaction with amines. nih.gov This highlights the regioselectivity of nucleophilic addition to the electron-deficient pyridine system.

While the electron-deficient nature of the pyridine ring generally disfavors electrophilic substitution, functionalization is still possible, often requiring specific directing groups or reaction conditions. The presence of an amino group at the 3-position can influence the regioselectivity of electrophilic attack. In related systems, such as 3-substituted pyridines, the existing substituent directs incoming electrophiles. For example, the presence of an electron-donating amino group at the C3 position in pyridine substrates has been shown to be compatible with certain catalytic reactions. nih.gov

Strategies for electrophilic functionalization often involve the use of Lewis acids to activate the pyridine ring, enhancing its reactivity. bath.ac.uk The coordination of a Lewis acid to the pyridine nitrogen further increases the electron deficiency of the ring, facilitating subsequent functionalization. bath.ac.uk While direct electrophilic functionalization data for this compound is limited, the principles of pyridine chemistry suggest that such reactions would likely occur at positions influenced by the combined directing effects of the amino and carbonyl groups.

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and readily susceptible to alkylation and acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond through the reaction of the amine with an alkylating agent. Various methods have been developed for the N-alkylation of amines, including the use of alcohols in the presence of a cobalt(II) catalyst, which proceeds via a hydrogen auto-transfer pathway. rsc.org Another effective method utilizes nitriles as alkylating agents under catalytic hydrogenation conditions, allowing for the selective synthesis of secondary and tertiary amines. rsc.org

N-Acylation is a fundamental transformation that introduces an acyl group to the amino function, forming an amide bond. bath.ac.uk This reaction is widely used in organic synthesis and can be achieved using a variety of acylating agents. bath.ac.ukresearchgate.netumich.edu The formation of amides is a cornerstone of peptide synthesis and is crucial for the construction of many biologically active molecules. bath.ac.uk

| Transformation | Reagent/Catalyst | Product Type |

| N-Alkylation | Alcohols/Cobalt(II) Complex | N-Alkylated Amines |

| N-Alkylation | Nitriles/Pd/C or Rh/C | Secondary or Tertiary Amines |

| N-Acylation | Acylating Agents | Amides |

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Imine formation is a reversible reaction and is often catalyzed by acid. masterorganicchemistry.com The resulting imines are versatile intermediates that can be further transformed, for example, through reduction to form secondary amines. The synthesis of imines is a common strategy in the preparation of various heterocyclic compounds. For instance, the condensation of 2-aminopyridines with aldehydes is a key step in the synthesis of imidazo[1,2-a]pyridines. acs.org Similarly, the reaction of 3H-phenoxazin-3-one with arylamines proceeds through the formation of an imine intermediate. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

| 2-Aminopyridine (B139424) | Aldehyde | Imidazo[1,2-a]pyridine precursor | Condensation/Cyclization |

| 3H-Phenoxazin-3-one | Arylamine | Imine Intermediate | Condensation |

Catalytic Functionalization and C-H Activation

Modern synthetic methods increasingly rely on catalytic processes to achieve selective functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional methods. ethernet.edu.et

The direct functionalization of pyridine C-H bonds is a challenging but highly desirable transformation. nih.gov The strong coordinating ability of the pyridine nitrogen can often poison metal catalysts. nih.gov However, significant progress has been made in developing catalytic systems that can overcome this challenge. For instance, nickel-catalyzed C3-H alkenylation of pyridines has been achieved using a bifunctional ligand that orients the substrate for selective activation. nih.gov Similarly, rhodium(III)-catalyzed C-H activation and functionalization of pyridine backbones have been developed with the aid of an N-heterocyclic carbene ligand. acs.org

While specific examples of catalytic C-H activation on this compound are not explicitly detailed in the search results, the general strategies developed for pyridine functionalization are applicable. The amino group at the C3 position could potentially act as a directing group in such transformations, influencing the site of C-H activation. The development of heterogeneous palladium catalysts has also shown promise for the direct arylation of heteroarenes, offering advantages in terms of catalyst recovery and recycling. ethernet.edu.et

Directed C(sp³)–H and C(sp²)–H Activation in Palladium(II) Catalysis

The 3-amino-pyridin-2-one moiety, particularly its N-alkylated derivatives, has emerged as a highly effective bidentate directing group in palladium(II)-catalyzed C-H activation. This strategy enables the selective functionalization of otherwise inert C(sp³)–H and C(sp²)–H bonds, providing a powerful tool for late-stage modification of complex molecules. acs.orgacs.org

Researchers have demonstrated that 3-amino-1-methyl-1H-pyridin-2-one (AMP) can act as an efficient N,O-directing group. acs.orgcitedrive.com It coordinates to a Pd(II) center, forming a stable metallacycle that facilitates the activation of specific C-H bonds in substrates to which it is attached. acs.orgresearchgate.net This approach has been successfully applied to the arylation of various carboxylic acid derivatives. acs.org

The versatility of this directing group is highlighted by its ability to guide the arylation of remote β-C(sp³)–H, β-C(sp²)–H, and γ-C(sp²)–H bonds. acs.orgresearchgate.net For instance, the Pd(II)-catalyzed coupling of substrates containing the AMP directing group with methyl, aryl, or heteroaryl iodides allows for the synthesis of complex pyridone derivatives. nih.gov An important feature of this methodology is the ability to tracelessly remove the directing group after the desired functionalization, which is crucial for synthetic efficiency. acs.org

A notable application is the ortho-selective C(sp²)–H activation and subsequent arylation or methylation, which can be performed in an aqueous medium without the need for additives. acs.orgnih.gov This highlights the practicality and green chemistry potential of using the 3-amino-pyridin-2-one scaffold as a directing group.

Table 1: Palladium(II)-Catalyzed C-H Activation using 3-Amino-1-methyl-1H-pyridin-2-one (AMP) as a Directing Group

| C-H Bond Type | Position of Activation | Coupling Partner | Key Features | Reference |

| C(sp³)–H | γ-position | Aryl iodides | Selective arylation of aliphatic carboxylic acid derivatives. | acs.org |

| C(sp³)–H | β-position | Aryl iodides | Remote arylation demonstrated. | acs.org |

| C(sp²)–H | β-position | Aryl iodides | Versatile for functionalizing aromatic synthons. | acs.org |

| C(sp²)–H | γ-position | Aryl/heteroaryl iodides | Synthesis of therapeutically relevant 2-pyridone analogues. | nih.gov |

| C(sp²)–H | ortho-position | Methyl/aryl iodides | Additive-free reaction in aqueous media. | acs.orgnih.gov |

Metal-Catalyzed Coupling Reactions (e.g., C-C bond formation)

The this compound core is frequently modified using metal-catalyzed cross-coupling reactions to build molecular complexity. These reactions are fundamental for creating new carbon-carbon (C-C) and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent.

The Suzuki-Miyaura coupling is a widely used method for introducing aryl or heteroaryl substituents onto the pyridinone ring. researchgate.netresearchgate.net This reaction typically involves the coupling of a halogenated pyridinone derivative (e.g., 5-bromo-3-amino-pyridin-2-one) with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netnumberanalytics.comharvard.edu For example, a fragment library based on 3-aminopyridin-2-one was synthesized by introducing various aromatic and heteroaromatic groups at the C5-position using standard Suzuki coupling conditions. researchgate.netnih.gov

The Heck reaction, another cornerstone of palladium catalysis, couples the pyridinone with alkenes to form new C-C bonds with high stereoselectivity. organic-chemistry.org While specific examples for this compound are less commonly detailed, the general applicability of the Heck reaction to aryl halides makes it a viable strategy for the vinylation of halo-substituted 3-aminopyridinones. clockss.orgdiva-portal.org

Furthermore, C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to functionalize halo-substituted 2-aminopyridines. This approach allows for the introduction of a variety of primary and secondary amines at positions that have been pre-functionalized with a halogen, providing access to N-substituted diaminopyridine derivatives. researchgate.netacs.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions on the Pyridinone Core

| Reaction Name | Catalyst System (Typical) | Substrates | Bond Formed | Purpose | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd₂(dba)₃/XPhos), Base (e.g., K₃PO₄) | 5-Bromo-3-aminopyridin-2-one derivative + Aryl/Heteroaryl boronic acid | C(sp²)-C(sp²) | Introduction of diverse (hetero)aromatic groups at C5. | researchgate.net |

| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base | Halo-3-aminopyridin-2-one + Alkene | C(sp²)-C(sp²) | Vinylation of the pyridinone ring. | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., RuPhos/BrettPhos precatalysts), Base (e.g., LiHMDS) | 3-Halo-2-aminopyridine + Primary/Secondary amine | C(sp²)-N | Synthesis of N-substituted diaminopyridines. | researchgate.netacs.org |

Oxidative and Reductive Transformations

The this compound structure is amenable to both oxidative and reductive transformations, targeting the pyridinone ring, the amino group, or other substituents.

Oxidative reactions can occur at several sites. The pyridine nitrogen can be oxidized to form the corresponding N-oxide, a common transformation for pyridine derivatives that alters the electronic properties and reactivity of the ring. acs.org The sulfur atom in thieno[2,3-b]pyridines, which are structurally related to pyridinones, can be oxidized to S-oxides and sulfones. acs.orgnih.gov Additionally, the amino group and the pyridinone ring can undergo enzymatic oxidation. Studies have investigated the kinetics of the oxidation of 3-aminopyridin-2(1H)-ones by hydrogen peroxide, catalyzed by horseradish peroxidase. researchgate.netcardiosomatics.ru This reaction follows pseudo-first-order kinetics, and its rate is influenced by the polarity of substituents on the pyridinone ring. researchgate.net

Reductive transformations are also synthetically useful. The Schiff bases formed from the condensation of the 3-amino group with aldehydes can be selectively reduced to secondary amines. For instance, the reduction of Schiff bases derived from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with sodium borohydride (B1222165) yields 3-(arylmethylamino) derivatives. mdpi.comsemanticscholar.org This two-step process of condensation followed by reduction is a standard method for N-alkylation of the amino group.

Table 3: Examples of Oxidative and Reductive Transformations

| Transformation | Reagent/Catalyst | Substrate Moiety | Product Moiety | Key Findings | Reference |

| Oxidation | Hydrogen Peroxide / Horseradish Peroxidase | 3-Aminopyridin-2(1H)-one | Oxidized products | Reaction follows pseudo-first-order kinetics; rate increases with substituent polarity. | researchgate.netcardiosomatics.ru |

| Oxidation | Oxidizing agents (e.g., m-CPBA) | Pyridine Nitrogen | N-Oxide | General reaction for pyridine-containing heterocycles. | acs.org |

| Reduction | Sodium Borohydride (NaBH₄) | Schiff Base (from 3-amino group) | Secondary Amine (-NH-CH₂-Ar) | Selective reduction of the imine bond. | mdpi.comsemanticscholar.org |

Ring-Opening and Rearrangement Reactions

Under certain conditions, the this compound ring system can undergo ring-opening or rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures. These transformations are often driven by the inherent strain and electronic nature of the pyridinone ring.

Pyridin-2-one derivatives are known to undergo ring-opening when treated with nucleophiles. researchgate.net For example, the reaction of 2-iminopyridines, which are structurally analogous to aminopyridinones, with a base like potassium hydroxide (B78521) can lead to a regioselective ring-opening, affording acyclic 5-oxo-pent-3-enimidamides.

Rearrangement reactions provide another pathway for structural diversification. The Hofmann rearrangement, a classic reaction that converts a primary amide into a primary amine with one fewer carbon atom, has been applied to derivatives of the pyridinone scaffold. byjus.com For instance, a carboxamide at the C5 position of a pyridinone can be subjected to a Hofmann rearrangement to yield the corresponding 5-amino derivative. researchgate.net

Studies on related N-(3-pyridyl)nitramines have shown that rearrangement in strong acid does not lead to the expected amino-nitropyridine isomers. Instead, the reaction proceeds through decomposition and subsequent recombination to form products like 3-hydroxypyridine (B118123) and 3,3′-azoxypyridine, indicating a complex rearrangement pathway involving intermediates like N-(3-pyridyl)hydroxylamine. researchgate.net

Table 4: Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions | Key Intermediate/Process | Product Type | Reference |

| Ring-Opening | Base (e.g., KOH) on related 2-iminopyridines | Nucleophilic attack and cleavage of the pyridine ring. | Acyclic amides | researchgate.net |

| Hofmann Rearrangement | NaOH, Br₂ | Isocyanate intermediate from a primary amide substituent. | Amine with one less carbon atom. | researchgate.netbyjus.com |

| Acid-Catalyzed Rearrangement | Concentrated H₂SO₄ on N-(3-pyridyl)nitramine | Formation of hydroxylamine (B1172632) intermediate, decomposition. | 3-Hydroxypyridine, Azoxypyridines | researchgate.net |

Structural and Spectroscopic Characterization of 3 Amino 3h Pyridin 2 One and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

The combination of various spectroscopic methods is crucial for the unambiguous identification and characterization of 3-amino-3H-pyridin-2-one and its analogues. Each technique offers unique insights into the molecular structure, and their collective data provides a comprehensive understanding.

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. For instance, protons attached to aromatic rings typically appear at lower fields (higher ppm values) compared to those on alkyl chains.

In derivatives of 3-aminopyridin-2-one, the chemical shifts of the pyridine (B92270) ring protons are of particular interest. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2-ones, the proton at the C-5 position of the pyridone ring typically appears as a singlet in the range of δ 5.90–6.50 ppm. mdpi.com The exact position of this signal can be influenced by the nature of substituents on the pyridine ring and the attached carbamoyl-1,3,4-thiadiazole moiety. mdpi.com

Coupling constants (J), measured in Hertz (Hz), provide information about the number of neighboring protons and the dihedral angle between them. This is crucial for establishing the connectivity of protons in a molecule. For example, a doublet signal indicates one neighboring proton, a triplet indicates two, and so on. The magnitude of the coupling constant can help distinguish between cis and trans isomers across a double bond or on a ring system.

In some complex derivatives, the signals for protons on phenyl or thiophene (B33073) rings can appear as multiplets, making their interpretation more challenging. mdpi.com The signals for NH protons are often observed as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. semanticscholar.orghw.ac.uk

Interactive Data Table: ¹H NMR Data for Selected 3-Aminopyridin-2-one Analogues

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| (E)-3-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)acrylic acid | DMSO-d₆ | H-5 | 5.90 | s | - | mdpi.com |

| =CHCOH | 6.88 | d | 15.6 | mdpi.com | ||

| 3-CH= | 7.80 | d | 15.6 | mdpi.com | ||

| 1-NHCO' | 9.13 | s | - | mdpi.com | ||

| 1-NH | 11.91 | s | - | mdpi.com | ||

| OH | 12.17 | bs | - | mdpi.com | ||

| 2-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | DMSO-d₆ | H-5 | 5.95 | s | - | mdpi.com |

| NHCO' | 9.64 | s | - | mdpi.com | ||

| NHCO | 10.08 | s | - | mdpi.com | ||

| OH | 11.79 | bs | - | mdpi.com | ||

| 2-(5-((6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | DMSO-d₆ | H-5 | 6.08 | s | - | mdpi.com |

| Ph, Ph' | 7.42-7.92 | m | - | mdpi.com | ||

| NHCO' | 10.18 | s | - | mdpi.com | ||

| NHCO, OH | 11.99 | br. s | - | mdpi.com | ||

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | DMSO-d₆ | H-5 | 6.50 | s | - | mdpi.com |

| H-4 thiophene | 7.11-7.21 | m | - | mdpi.com | ||

| H-3,5 thiophene, H-3,4,5,6 Ph | 7.70-7.89 | m | - | mdpi.com | ||

| NHCO' | 10.42 | s | - | mdpi.com | ||

| NHCO, OH | 11.30-12.20 | m | - | mdpi.com | ||

| Ethyl 3-benzamido-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate | DMSO-d₆ | H-2,6 Ar | 7.18 | d | 8.4 | nih.gov |

| H Ph, H-3,5 Ar | 7.38-7.43 | m | - | nih.gov | ||

| H Ph | 7.50 | t | 7.3 | nih.gov | ||

| H Ph | 7.70 | d | 7.4 | nih.gov | ||

| 5-NHCOPh | 9.37 | br. s | - | nih.gov | ||

| 1-NH | 12.34 | br. s | - | nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. Carbonyl carbons (C=O) are typically found at the most downfield region of the spectrum (160-220 ppm). libretexts.org

In this compound and its analogues, the carbonyl carbon of the pyridin-2-one ring is a key diagnostic signal. nih.gov For instance, in a series of 1,3,4-thiadiazole derivatives, the C-2 oxo-carbon of the dihydropyridine (B1217469) ring resonates in the range of 159.3-160.8 ppm. mdpi.comsemanticscholar.org The chemical shifts of the other carbon atoms in the pyridine ring provide further structural information. For example, the C-5 carbon in several 3-aminopyridin-2-one derivatives has been observed in the range of 102.7-106.7 ppm. mdpi.com The specific positions of these signals are sensitive to the substitution pattern on the ring. researchgate.net

Interactive Data Table: ¹³C NMR Data for Selected 3-Aminopyridin-2-one Analogues

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| (E)-3-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)acrylic acid | DMSO-d₆ | C-5 | 106.7 | mdpi.com |

| =CHCOH | 126.6 | mdpi.com | ||

| 3-CH= | 134.7 | mdpi.com | ||

| C=O (pyridone) | 159.3 | mdpi.com | ||

| 2-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | DMSO-d₆ | C-5 | 106.6 | mdpi.com |

| C=O (pyridone) | 159.7 | mdpi.com | ||

| 2-(5-((6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | DMSO-d₆ | C-5 | 105.6 | mdpi.com |

| C=O (pyridone) | 160.3 | mdpi.com | ||

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | DMSO-d₆ | C-5 | 102.7 | mdpi.com |

| C=O (pyridone) | 160.1 | mdpi.com | ||

| Ethyl 3-benzamido-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate | DMSO-d₆ | C=O (pyridone) | 159.9 | nih.gov |

| C=O (ester) | 165.9 | nih.gov | ||

| C=O (amide) | 166.0 | nih.gov |

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are powerful tools that correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

HH-COSY (Homonuclear Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out the proton connectivity within a molecule. For instance, in a substituted pyridinone, a COSY spectrum would show a cross-peak between the protons at C-4 and C-5 if they are adjacent and coupled. nih.govacs.org

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond directly coupled protons to an entire spin system. This is particularly useful for identifying all the protons within a single structural fragment, such as a sugar or an amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOE is a through-space interaction between protons that are close to each other in space, regardless of whether they are directly bonded. A NOESY experiment maps these spatial proximities, providing crucial information about the three-dimensional structure and stereochemistry of a molecule. For example, NOESY can be used to determine the relative orientation of substituents on a ring. acs.org

These 2D NMR techniques are often used in combination to achieve a complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of complex 3-aminopyridin-2-one analogues. rsc.orgjconsortium.com

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups.

FT-IR Spectroscopy : In the FT-IR spectra of 3-aminopyridin-2-one derivatives, characteristic absorption bands can be observed. The N-H stretching vibrations of the amino group and the amide N-H typically appear in the region of 3100-3500 cm⁻¹. nih.gov The C=O stretching vibration of the pyridin-2-one ring is a strong and prominent band, usually found in the range of 1640-1720 cm⁻¹. nih.gov The exact frequency can be influenced by hydrogen bonding and the electronic effects of other substituents. C=C and C=N stretching vibrations within the aromatic rings are typically observed in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For example, symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. In the study of 2-amino-3-bromopyridine, FT-Raman spectroscopy was used to identify C-H stretching modes and C-C stretching vibrations within the pyridine ring. jconsortium.com

Interactive Data Table: Characteristic FT-IR Frequencies for 3-Aminopyridin-2-one Analogues

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Ethyl 3-amino-4-(4-nitrophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-5-carboxylate | N-H | Stretching | 3243, 3163 | nih.gov |

| C-H | Stretching | 3075, 2979 | nih.gov | |

| C=O (ester) | Stretching | 1711 | nih.gov | |

| C=O (pyridone) | Stretching | 1645 | nih.gov | |

| C=C, C=N | Stretching | 1603, 1581, 1519, 1490 | nih.gov | |

| Ethyl 5-methyl-2,7-diphenyloxazolo[5,4-b]pyridine-6-carboxylate | C-H | Stretching | 3062, 3056, 3034, 2980, 2941, 2929, 2904 | nih.gov |

| C=O (ester) | Stretching | 1720 | nih.gov | |

| C=C, C=N | Stretching | 1623, 1602, 1595, 1573, 1549 | nih.gov |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrometry (MS) : In a typical mass spectrum, the peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation of the molecular ion into smaller, charged fragments creates a unique pattern of peaks that can be used to identify the compound. For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For example, the calculated mass for the protonated molecule [M+H]⁺ of a 1,3,4-thiadiazole derivative of 3-aminopyridin-2-one was found to be in excellent agreement with the experimentally determined value, confirming its elemental composition. mdpi.com

Interactive Data Table: HRMS Data for Selected 3-Aminopyridin-2-one Analogues

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| (E)-3-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)acrylic acid | [M+H]⁺ | 321.0652 | 321.0645 | mdpi.com |

| 2-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | [M+H]⁺ | 371.0809 | 371.0825 | mdpi.com |

| 2-(5-((6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | [M+H]⁺ | 433.0965 | 433.0970 | mdpi.com |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | [M+H]⁺ | 439.0529 | 439.0535 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. bspublications.net For organic molecules like this compound and its derivatives, the absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are related to the energy difference between these states and are characteristic of the molecule's structure, particularly the presence of chromophores and auxochromes.

The core structure of this compound contains several features that give rise to electronic transitions in the UV-Vis region. These include the carbon-carbon double bonds (C=C) and the carbonyl group (C=O) within the pyridinone ring, which act as chromophores. The amino group (-NH2) serves as an auxochrome, a group that modifies the absorption of a chromophore.

The primary electronic transitions observed in these molecules are:

π → π* (pi to pi-star) transitions: These occur in molecules with π-bonds, such as alkenes and carbonyls. uzh.ch An electron is excited from a bonding π orbital to an antibonding π* orbital. uzh.ch These transitions are typically strong and their absorption wavelength (λmax) increases with the extent of conjugation. utoronto.calibretexts.org

n → π* (n to pi-star) transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen of the carbonyl group or the nitrogen of the amino group, to an antibonding π* orbital. uzh.ch These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch

Studies on 3-aminopyridin-2(1H)-one derivatives have utilized UV-Vis spectroscopy to investigate their photophysical properties. researchgate.net The electronic spectra for related ligand systems show characteristic bands for both π-π* and n-π* transitions. For instance, some ligands exhibit π-π* transitions around 260 nm and n-π* transitions as a shoulder at approximately 320 nm. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent used. An increase in solvent polarity can lead to a hypsochromic (blue) shift for n-π* transitions and a bathochromic (red) shift for π-π* transitions. bspublications.net

| Compound Type | Transition Type | Approximate Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Generic Ligands with similar chromophores | π → π | ~260 nm | researchgate.net |

| Generic Ligands with similar chromophores | n → π | ~320 nm | researchgate.net |

| 1,3-Butadiene (example of conjugation) | π → π | 217 nm | libretexts.org |

| Ethene (isolated double bond) | π → π | 165 nm | libretexts.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. nih.govbohrium.com

The crystal structures of several analogues of this compound have been determined, often to understand their binding modes within biological targets like protein kinases. nih.gov For example, the crystal structure of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one in complex with Monopolar Spindle 1 (MPS1) kinase was determined at a resolution of 3.00 Å. researchgate.net These studies reveal key interactions, such as hydrogen bonds between the 3-amino group and the protein backbone, which are crucial for binding affinity. nih.gov

In another study, the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, a related heterocyclic compound, was characterized in detail. bohrium.com The analysis showed that the compound crystallizes in the triclinic space group P-1. bohrium.com Similarly, the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyridine-4-carboxamide revealed a complex three-dimensional packing involving multiple hydrogen bonds and a short intramolecular sulfur-oxygen contact. iucr.org These structural details are fundamental to understanding the molecule's physical properties and its interactions in a biological context.

| Compound | Space Group | Unit Cell Parameters | Resolution (Å) | Reference |

|---|---|---|---|---|

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | P-1 (Triclinic) | a = 7.9351(4) Å, b = 11.1687(6) Å, c = 16.1281(9) Å, α = 73.713(5)°, β = 80.362(5)°, γ = 72.882(4)° | N/A | bohrium.com |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (in complex with MPS1) | N/A (PDB Code: 4CV8) | N/A | 3.00 | researchgate.net |

| 1,2,4-triazolo[4,3-a]pyridin-3-amine | P21/n (Monoclinic) | a = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å, β = 99.434° | N/A | mdpi.com |

Computational and Theoretical Investigations of 3 Amino 3h Pyridin 2 One

Tautomerism and Isomerism of 3-Amino-3H-pyridin-2-one

Tautomerism, the interconversion of structural isomers, is a key characteristic of this compound. Computational methods have been instrumental in understanding the relative stabilities of its different tautomeric forms.

Quantum Chemical Assessment of Tautomeric Stability in Gas Phase

In the gas phase, the stability of the various tautomers of this compound and related compounds has been extensively studied using quantum chemical methods. acs.org Ab initio molecular orbital methods are employed to predict the relative energies of the different tautomers. For instance, high-level calculations such as the 6-31G(CCSD)//6-31G (HF) level of theory have been used to determine that in the gas phase, certain tautomers can be essentially isoenergetic, while others may have significantly higher energies. The inclusion of electron correlation effects and larger basis sets can influence the predicted relative stabilities of the tautomers.

Theoretical studies on similar heterocyclic systems, like 2-hydroxypyridine, have shown a preference for the hydroxypyridine form in the gas phase. researchgate.net The relative energies of tautomers are crucial for understanding their intrinsic stability without the influence of a solvent.

Solvation Effects on Tautomeric Equilibria (e.g., IEF-PCM models)

The presence of a solvent can significantly alter the tautomeric equilibrium by stabilizing one form over another. walshmedicalmedia.com The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), is a widely used method to simulate the effects of a solvent on molecular properties. walshmedicalmedia.comresearchgate.netmdpi.com This model treats the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution.

Studies on analogous compounds have demonstrated that polar solvents tend to stabilize the more polar tautomer. researchgate.net For example, in the case of 2-hydroxypyridine, the pyridone tautomer becomes more stable in polar solutions. researchgate.net The solvation energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent, plays a critical role in determining the tautomeric preference in solution. The IEF-PCM model has been successfully applied to study the tautomerism of various nitrogen-containing heterocyclic compounds, providing insights into how the solvent environment influences their structure and stability. researchgate.netmdpi.com

Influence of Substituents on Tautomeric Preference

The nature and position of substituents on the pyridine (B92270) ring can have a profound impact on the tautomeric equilibrium. mdpi.comnih.gov Substituents can alter the electronic properties of the molecule, thereby stabilizing or destabilizing certain tautomeric forms. mdpi.com For example, electron-donating or electron-withdrawing groups can influence the acidity or basicity of the protons involved in the tautomeric shift.

Computational studies on substituted purines have shown that the amino group's effect on tautomeric preferences is generally smaller than that of a nitro group. mdpi.comnih.gov However, in some cases, the presence of an amino group can lead to a change in the most stable tautomer in a solution. mdpi.comnih.gov The interplay between substituent effects and solvation is complex, and computational models are essential for dissecting these contributions. mdpi.comnih.gov

Electronic Structure and Reactivity Modeling

Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity. Computational methods provide detailed information about the distribution of electrons and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) and Ab Initio Calculations (e.g., B3LYP, HF, MP2 levels with various basis sets)

A variety of computational methods have been utilized to investigate the electronic structure of molecules similar to this compound. Density Functional Theory (DFT) methods, particularly with the B3LYP functional, have proven to be reliable for predicting molecular geometries and vibrational frequencies. researchgate.netnih.gov The B3LYP functional, a hybrid functional, often provides results that are in good agreement with experimental data. researchgate.netnih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also employed for these studies. researchgate.netacs.orgresearchgate.net HF theory provides a good starting point, but the inclusion of electron correlation, as in MP2 calculations, is often necessary for more accurate energy predictions. acs.orgresearchgate.net The choice of the basis set, such as 6-31G(d), 6-311++G(d,p), or aug-cc-pVTZ, is also critical for obtaining accurate results. researchgate.netnih.govacs.orgresearchgate.net

| Method | Description | Strengths | Limitations |

|---|---|---|---|

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Computationally less expensive than correlated methods. | Does not account for electron correlation, leading to less accurate energies. |

| Møller-Plesset (MP2) | An ab initio method that includes electron correlation effects through perturbation theory. | Provides more accurate energies than HF. acs.orgresearchgate.net | More computationally demanding than HF. |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. | Often provides a good balance between accuracy and computational cost. | The accuracy depends on the choice of the exchange-correlation functional. |

| B3LYP | A popular hybrid DFT functional. | Generally provides good results for geometries and frequencies. researchgate.netnih.gov | May not be as accurate for all types of chemical problems. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. materialsciencejournal.org A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. iucr.org

Computational methods are used to calculate the energies of these orbitals and visualize their spatial distribution. iucr.orgresearchgate.net This analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the distribution of the HOMO can indicate the sites susceptible to electrophilic attack, while the LUMO distribution can point to sites prone to nucleophilic attack. researchgate.net

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5800 | Indicates the molecule's electron-donating ability. iucr.org |

| LUMO | -1.7652 | Indicates the molecule's electron-accepting ability. iucr.org |

| HOMO-LUMO Gap | 3.8148 eV | Reflects the chemical reactivity and stability of the molecule. iucr.org |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its polarity, solubility, and how it interacts with other molecules. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the charge distribution and generate molecular electrostatic potential (MEP) maps.

MEP maps are valuable tools that visualize the electrostatic potential on the electron density surface of a molecule. nih.gov These maps use a color spectrum to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov

Intramolecular Hydrogen Bonding Analysis (e.g., AIM Theory)

Intramolecular hydrogen bonds (IHBs) can significantly influence the conformation, stability, and reactivity of a molecule. The Quantum Theory of Atoms in Molecules (AIM) is a sophisticated computational method used to analyze the topology of electron density and characterize chemical bonds, including weak interactions like hydrogen bonds. oup.commdpi.comruc.dk

The AIM theory identifies bond critical points (BCPs) between atoms. The presence of a BCP between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. researchgate.net Properties at this critical point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. oup.comnih.gov

Specific AIM analysis of the this compound tautomer is not documented. However, computational studies on analogous systems, such as β-enaminones and other heterocyclic compounds with appropriate functional groups, frequently employ AIM to confirm and quantify IHBs. oup.comresearchgate.net For example, in derivatives of 3-imino-propenylamine, AIM calculations have been used to study the nature of N-H···N intramolecular hydrogen bonds. mdpi.com These studies show that the strength of such bonds can be correlated with geometric parameters and spectroscopic data. oup.com For a molecule like this compound, AIM could theoretically be used to investigate potential hydrogen bonding between the amino group and the carbonyl oxygen or the ring nitrogen, which would be crucial in determining its preferred conformation.

Spectroscopic Property Prediction and Assignment

Computational methods are indispensable for predicting and interpreting spectroscopic data. Theoretical calculations can provide detailed insights that aid in the assignment of experimental spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute the vibrational frequencies and intensities of these modes. researchgate.netresearchgate.net However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

A Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. scispace.com This provides a detailed understanding of the molecule's vibrational character.

While a specific vibrational analysis for this compound is not available, studies on the related 3-aminopyridine (B143674) have been conducted. researchgate.net For primary aromatic amines, the N-H stretching vibrations are typically observed in the range of 3500–3000 cm⁻¹. bohrium.com The C-N stretching vibrations for aromatic amines appear in the 1382-1266 cm⁻¹ region. bohrium.com Computational studies on similar heterocyclic compounds demonstrate the reliability of DFT methods, like B3LYP, in reproducing experimental vibrational spectra. researchgate.netscispace.com

Table 1: Representative Vibrational Modes for Aminopyridines This table is illustrative and based on general findings for aminopyridine compounds, not specific calculations for this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3550 - 3450 | Stretching of the two N-H bonds in the amino group out of phase. |

| N-H Symmetric Stretch | 3450 - 3350 | Stretching of the two N-H bonds in the amino group in phase. |

| C=O Stretch | 1700 - 1650 | Stretching of the carbonyl group double bond. |

| N-H Scissoring | 1700 - 1600 | Bending motion of the amino group. |

| C-N Stretch | 1380 - 1260 | Stretching of the carbon-nitrogen bond of the amino group. |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. ruc.dknih.govrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. ruc.dk These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption. ruc.dk

Specific TD-DFT calculations for this compound are not found in the literature. However, TD-DFT studies on related pyridinone derivatives and other heterocyclic systems are common. researchgate.netnih.govrsc.org For example, studies on thiazolo[3,2-a]pyridine derivatives have shown that TD-DFT calculations can accurately predict experimental spectra and that the absorption bands are sensitive to the solvent environment. ruc.dk Such calculations can identify the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, by analyzing the molecular orbitals involved. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those using the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. ruc.dkresearchgate.net These predictions are valuable for assigning experimental spectra, distinguishing between isomers, and studying tautomeric equilibria. rsc.org

The accuracy of NMR chemical shift prediction depends on the chosen computational method, basis set, and the inclusion of solvent effects. researchgate.net Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR prediction. acs.orgchemrxiv.org

While predicted NMR data for this compound is unavailable, the tautomerism of related aminopyridines has been extensively studied using NMR. scispace.com For example, in N-(pyridin-2-yl)acetamide, the chemical shift of the proton at the 3-position was used to discriminate between different rotamers and tautomeric forms. Similarly, ¹³C NMR chemical shifts are highly sensitive to the tautomeric form; for instance, the chemical shifts of carbonyl carbons in enaminone tautomers are found in a different range (179–191 ppm) compared to the enolic carbons of enol tautomers (161–171 ppm). rsc.org

Table 2: General Predicted ¹³C NMR Chemical Shift Ranges for Pyridinone-type Structures This table provides general, illustrative ranges and is not based on specific calculations for this compound.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C=O (Carbonyl) | 160 - 180 |

| C-NH₂ (Amino-substituted carbon) | 140 - 155 |

| Aromatic/Olefinic C-H | 100 - 140 |

| Aromatic/Olefinic Quaternary C | 120 - 150 |

Reaction Mechanism Studies through Computational Simulation

Computational simulations are a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out reaction pathways, identify transition states, and calculate activation energies. rsc.orgresearchgate.netbeilstein-journals.org This information is often difficult or impossible to obtain through experimental means alone. DFT calculations are commonly used to model the potential energy surface of a reaction, locating the structures of reactants, intermediates, transition states, and products. nih.govacs.org

There are no specific computational studies on the reaction mechanisms of this compound in the available literature. However, the general principles of computational reaction mechanism studies are well-established. For example, in the study of the Ugi-Zhu reaction to form pyrrolo[3,4-b]pyridin-5-ones, computational modeling could be used to investigate the energetics of the key steps, such as the initial imine formation, the α-nucleophilic attack, and the subsequent cyclization and rearrangement cascade. nih.gov Similarly, computational studies on enzyme-catalyzed reactions, such as the reversible conversion of dihydrouracil (B119008) by dihydropyrimidinase, have successfully used quantum mechanical cluster models to detail the reaction steps, including nucleophilic attack and proton transfer events. rsc.org Such studies provide fundamental insights into the factors controlling reaction outcomes and stereospecificity. rsc.org

Applications of 3 Amino 3h Pyridin 2 One in Advanced Organic Synthesis

Role as a Privileged Scaffold and Building Block for Complex Molecules

The 3-amino-3H-pyridin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net This term denotes a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target by judicious modification. The pyridin-2-one moiety itself is a common feature in many biologically active compounds. researchgate.net The presence of the amino group at the 3-position provides a crucial handle for further chemical modifications, allowing for the generation of a wide array of derivatives. researchgate.net

This scaffold's utility stems from several key characteristics:

Hydrogen Bonding Capabilities: The lactam (keto) form, which is predominant in polar solvents, possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The amino group also provides additional hydrogen bond donors. These features are critical for molecular recognition and binding to biological targets.

Tautomerism: Like other 2-pyridones, it exhibits lactam-lactim tautomerism. The keto form is favored in polar environments, while the enol (lactim) form can be more prevalent in nonpolar media. This dynamic equilibrium can influence its reactivity and interactions.

Versatile Reactivity: The amino and pyridinone functionalities allow for a variety of chemical transformations, including N-alkylation, acylation, and participation in condensation reactions. researchgate.net The aromatic ring can also undergo substitution reactions.

These properties make this compound and its derivatives valuable building blocks for constructing more elaborate molecules with potential applications in pharmaceuticals and agrochemicals. msesupplies.com

Scaffold for Fused Heterocyclic Ring Systems

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of various fused heterocyclic ring systems. These annulated structures are of significant interest due to their prevalence in biologically active natural products and synthetic drugs.

Synthesis of Imidazo[1,2-a]pyridine-2-one Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com The this compound scaffold can be utilized to construct imidazo[1,2-a]pyridine-2-one derivatives.

One approach involves the reaction of a 3-aminopyridin-2-one derivative with an α-haloketone. The initial step is the nucleophilic attack of the exocyclic amino group on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

Another strategy involves a one-pot, three-component reaction. For instance, the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide can yield 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net While not directly starting from this compound, this highlights the general importance of the aminopyridine moiety in constructing this fused system.

A specific example involves the preparation of 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones, which serve as precursors for pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one derivatives. scispace.com This demonstrates the utility of functionalized this compound analogues in building complex, multi-ring systems. scispace.com

Construction of Pyrido[x,y-d]pyrimidine and Related Polycyclic Heterocycles

Pyrido[x,y-d]pyrimidines represent another important class of fused heterocycles with diverse biological activities, including antiviral and anticancer properties. nih.govmdpi.comresearchgate.net The this compound scaffold is a valuable precursor for the synthesis of these systems.

A common synthetic route involves the condensation of a 3-aminopyridin-2-one with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction with an α,β-unsaturated ketone can lead to the formation of a dihydropyridopyrimidine, which can then be oxidized to the aromatic pyridopyrimidine.

One-pot, three-component reactions are also employed for the synthesis of pyrido[2,3-d]pyrimidines. scirp.org These reactions often involve an aminopyrimidine derivative, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. nih.govscirp.org This highlights the general utility of aminopyrimidine-like structures in constructing these fused rings.

Utility in Fragment-Based Drug Discovery and Library Generation

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. acs.orgdtu.dk This method involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. The hits from this initial screen are then optimized and grown into more potent drug candidates.

The this compound scaffold is well-suited for FBDD for several reasons: nih.govnih.gov

Low Molecular Weight: The core structure is relatively small, fitting the typical "rule of three" for fragments (molecular weight < 300, cLogP < 3, number of hydrogen bond donors/acceptors < 3).

High "Ligand Efficiency": This metric relates the binding affinity of a compound to its size. Fragments based on the 3-aminopyridin-2-one scaffold have been shown to exhibit good ligand efficiency. nih.gov

Tractable Chemistry: The scaffold allows for the straightforward synthesis of a diverse library of fragments by introducing various substituents at different positions. researchgate.net

A notable example is the synthesis and screening of a 3-aminopyridin-2-one-based fragment library against a panel of protein kinases. nih.govnih.gov This work identified fragments that were ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are important targets in cancer therapy. nih.gov The synthesis of this library was achieved by starting with 5-bromo-2-methoxypyridin-3-amine (B1520566) and introducing diversity at the C5-position via Suzuki cross-coupling reactions, followed by deprotection to yield the 3-aminopyridin-2-one derivatives. researchgate.netnih.gov

Applications as a Directing Group in C-H Functionalization

Directing groups are chemical moieties that are temporarily or permanently installed on a substrate to control the regioselectivity of a C-H bond functionalization reaction. rsc.orgnih.gov They work by coordinating to the metal catalyst and bringing it into close proximity to a specific C-H bond.